Coniferyl acetate
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Overview
Description
Coniferyl acetate is an acetate ester obtained via formal condensation of the allylic hydroxy function of coniferol with acetic acid. It is an acetate ester, a coniferyl ester and a member of phenols. It derives from a coniferol.
Scientific Research Applications
Relaxation and Arousal Reduction
Coniferyl acetate is found in numerous conifer oils and has been studied for its psychophysiological effects. Research indicates that (-)-bornyl acetate, a constituent related to this compound, can induce autonomic relaxation and reduce arousal levels following visual display terminal work, without impacting task performance (Matsubara et al., 2011).
Anti-inflammatory and Antioxidant Properties
This compound has demonstrated potential anti-inflammatory and antioxidant properties. For instance, bornyl acetate, closely related to this compound, shows effectiveness in reducing inflammation in lung tissues and suppressing inflammatory cytokines (Chen et al., 2014). It has also been observed to inhibit the attachment of monocytes to endothelial cells, suggesting therapeutic potential in cardiovascular diseases (Yang et al., 2018).
Applications in Lignin Chemistry
This compound is a significant compound in lignin chemistry. It serves as a model compound and is synthesized from commercially available ferulic acid, highlighting its importance in the study of lignin and related bioactive products (Amer et al., 2019).
Floral Volatile Biosynthesis
In botanical studies, this compound plays a crucial role in the biosynthesis of floral volatiles. Research has identified enzymes in petunia that use this compound as a substrate for producing isoeugenol, a key component in floral scent (Dexter et al., 2007).
Pheromone Mimics in Insects
This compound and related compounds have been investigated for their role in mimicking insect pheromones, particularly in the context of the American cockroach. Such studies highlight the potential of this compound in understanding and manipulating insect behavior (Bowers & Bodenstein, 1971).
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3/b4-3+ |
InChI Key |
XLZFUNZRKIQHOL-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC |
SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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